N-Isopropylbenzylamine
Overview
Description
N-Isopropylbenzylamine is a chemical compound that has garnered attention in various fields of research and industry. It is an organic base and an important raw material for organic synthesis. This compound is structurally similar to methamphetamine, which has led to its use as a substitute or diluent in illicit drug manufacturing .
Mechanism of Action
Target of Action
It is known to interact with neuronal nitric oxide synthase (nNOS), a key enzyme involved in the production of nitric oxide .
Mode of Action
N-Isopropylbenzylamine time- and concentration-dependently facilitates the expression of neuronal nitric oxide synthase (nNOS), and increases intracellular nitric oxide (NO) in SN4741 cells . Nitric oxide is a crucial signaling molecule involved in many physiological and pathological processes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide signaling pathway. By increasing the expression of nNOS, this compound enhances the production of nitric oxide, a key signaling molecule that plays a role in various cellular functions .
Pharmacokinetics
Given its structural similarity to methamphetamine, it may share similar adme properties .
Result of Action
The increase in nitric oxide production due to this compound’s action can lead to various cellular effects. Nitric oxide is a versatile player in the regulation of cellular functions and physiological processes. Excessive nitric oxide production can lead to toxicity .
Biochemical Analysis
Biochemical Properties
N-Isopropylbenzylamine has been shown to form amine adducts with magnesocene at ambient temperature in toluene . This suggests that it can interact with certain enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
It has been associated with side effects such as headaches and confusion . In vitro toxicity of this compound and its toxicity-related targets were investigated in SN4741, SH-SY5Y or PC12 cell lines that model neurons .
Molecular Mechanism
It is known to mimic methamphetamine, suggesting that it may bind to similar targets and influence similar pathways .
Temporal Effects in Laboratory Settings
It is known that it has been used to adulterate methamphetamine, suggesting that it may have similar stability properties .
Dosage Effects in Animal Models
It is known to mimic methamphetamine, suggesting that it may have similar dosage effects .
Metabolic Pathways
It is known to mimic methamphetamine, suggesting that it may be involved in similar metabolic pathways .
Transport and Distribution
It is known to mimic methamphetamine, suggesting that it may have similar transport and distribution properties .
Subcellular Localization
It is known to mimic methamphetamine, suggesting that it may have similar localization properties .
Preparation Methods
N-Isopropylbenzylamine can be synthesized through several methods:
Reductive Amination: This method involves the reaction of benzylamine with acetone in the presence of a reducing agent such as sodium borohydride.
Reduction of N-Isopropylbenzamide: This method involves the reduction of N-isopropylbenzamide using a suitable reducing agent.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-Isopropylbenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in substitution reactions where the isopropyl or benzyl groups are replaced by other functional groups.
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Isopropylbenzylamine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Industry: It serves as a precursor for the production of certain drugs.
Chemical Research: It is used in experimental synthesis and novel organic transformations
Comparison with Similar Compounds
N-Isopropylbenzylamine is similar to several other compounds, including:
Methamphetamine: Both compounds have similar physical properties and appearance, but this compound does not have the same stimulant effects.
N-Benzylmethylamine: Another compound used in organic synthesis with similar structural features.
N-Ethylbenzylamine: Similar in structure and used in similar applications.
This compound is unique due to its specific use as a substitute for methamphetamine in illicit drug manufacturing and its role in increasing nitric oxide levels, which is not a common feature among similar compounds .
Properties
IUPAC Name |
N-benzylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBKPDDZTNUNNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059265 | |
Record name | Benzenemethanamine, N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102-97-6 | |
Record name | Isopropylbenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Isopropylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Isopropylbenzylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanamine, N-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanamine, N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-isopropylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYLBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67SYC92FNS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is N-Isopropylbenzylamine of interest in forensic science?
A1: this compound shares a similar structure with methamphetamine and can lead to false-positive results in routine drug tests []. Accurate identification is crucial to avoid misidentification in legal cases. Advanced methods like LC-ESI-MS/MS are employed to differentiate this compound from methamphetamine in forensic samples [].
Q2: What is known about the toxicity of this compound?
A3: Research suggests that this compound might exert toxic effects by increasing nitric oxide levels in vitro []. Further studies are needed to fully understand its toxicity profile and potential long-term effects in living organisms.
Q3: Can you describe a specific chemical reaction involving this compound?
A4: this compound reacts with monoalkylthio- or monoarylthio-substituted cyclopropenium salts to yield 1-alkyl- or 1-aryl-2-phenylpyrroles []. This reaction proceeds through a proposed mechanism involving intramolecular hydrogen abstraction via vinylcarbene intermediates [].
Q4: What interesting structural features are observed in magnesocene adducts of this compound?
A5: In the solid-state structure of the magnesocene adduct of this compound (Cp2Mg(NH(CH(CH3)2)(CH2C6H5))), the hydrogen atoms of the coordinated amine nitrogen engage in intramolecular and intermolecular hydrogen bonding with the eta2-cyclopentadienyl ligand []. This observation offers insights into the mechanism of cyclopentadiene elimination from metal cyclopentadienyl compounds during chemical vapor deposition processes [].
Q5: How can the Simon reaction be modified to distinguish between methamphetamine and this compound?
A7: While both compounds produce a blue color in the conventional Simon reaction, adding di-tert-butyl dicarbonate (t-Boc) reagent leads to distinct color changes. Methamphetamine transitions to purple, while this compound remains blue, allowing for their differentiation [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.